molecular formula C25H36N2O2 B14605569 Nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester CAS No. 58415-74-0

Nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester

Cat. No.: B14605569
CAS No.: 58415-74-0
M. Wt: 396.6 g/mol
InChI Key: IETXZDOMPDMLEB-UHFFFAOYSA-N
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Description

Nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester is an organic compound with the molecular formula C25H36N2O2. It is a derivative of nonanoic acid, which is a nine-carbon fatty acid. This compound is known for its unique structure, which includes a pyrimidinyl group and a phenyl ester group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester typically involves the esterification of nonanoic acid with 4-(5-hexyl-2-pyrimidinyl)phenol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release nonanoic acid and 4-(5-hexyl-2-pyrimidinyl)phenol, which may exert biological effects through various pathways. The pyrimidinyl group can interact with nucleic acids and proteins, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Octanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester
  • Decanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester
  • Nonanoic acid, 4-(5-methyl-2-pyrimidinyl)phenyl ester

Uniqueness

Nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester is unique due to its specific combination of a nonanoic acid ester and a pyrimidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

58415-74-0

Molecular Formula

C25H36N2O2

Molecular Weight

396.6 g/mol

IUPAC Name

[4-(5-hexylpyrimidin-2-yl)phenyl] nonanoate

InChI

InChI=1S/C25H36N2O2/c1-3-5-7-9-10-12-14-24(28)29-23-17-15-22(16-18-23)25-26-19-21(20-27-25)13-11-8-6-4-2/h15-20H,3-14H2,1-2H3

InChI Key

IETXZDOMPDMLEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCC

Origin of Product

United States

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